molecular formula C13H11N3O2 B11010022 1H-imidazol-1-yl(4-methoxy-1H-indol-2-yl)methanone

1H-imidazol-1-yl(4-methoxy-1H-indol-2-yl)methanone

Cat. No.: B11010022
M. Wt: 241.24 g/mol
InChI Key: KVCZCNUNOCVNIE-UHFFFAOYSA-N
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Description

1H-imidazol-1-yl(4-methoxy-1H-indol-2-yl)methanone is a complex organic compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 1H-imidazol-1-yl(4-methoxy-1H-indol-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the introduction of the indole moiety. The reaction conditions often require the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing continuous flow reactors and automated systems to scale up the process efficiently .

Chemical Reactions Analysis

1H-imidazol-1-yl(4-methoxy-1H-indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. .

Scientific Research Applications

1H-imidazol-1-yl(4-methoxy-1H-indol-2-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-imidazol-1-yl(4-methoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1H-imidazol-1-yl(4-methoxy-1H-indol-2-yl)methanone can be compared to other compounds with similar structures, such as:

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

imidazol-1-yl-(4-methoxy-1H-indol-2-yl)methanone

InChI

InChI=1S/C13H11N3O2/c1-18-12-4-2-3-10-9(12)7-11(15-10)13(17)16-6-5-14-8-16/h2-8,15H,1H3

InChI Key

KVCZCNUNOCVNIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)N3C=CN=C3

Origin of Product

United States

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